Etodolac methyl ester
Description
Contextualizing Etodolac (B1671708) as a Pyranoindole Acetic Acid Derivative and NSAID Precursor
Etodolac is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranoindole acetic acid class of compounds. druginfosys.comrdd.edu.iq Its therapeutic effects, which include analgesic, antipyretic, and anti-inflammatory properties, are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923). nih.govdrugbank.com Prostaglandins are mediators of inflammation and pain. google.com Etodolac, chemically known as (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a racemic mixture, though its biological activity resides in the S-(+) enantiomer. druginfosys.com
Etodolac methyl ester, as the methyl ester derivative of etodolac, plays a pivotal role as a precursor in the synthesis of etodolac and its analogues. researchgate.netsrce.hr The esterification of the carboxylic acid group of etodolac to form the methyl ester is a common strategy in medicinal chemistry to modify the physicochemical properties of the parent drug.
Rationale for Investigating this compound as a Chemical Entity within Drug Discovery
The investigation of this compound in drug discovery is driven by several key factors. Primarily, it serves as a critical intermediate in the synthesis of etodolac itself. srce.hr The synthesis often involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate (B1256331). researchgate.netsrce.hrgoogle.comgoogle.com
Furthermore, this compound is a valuable starting material for the creation of new chemical entities. lookchem.com By modifying the ester group or other parts of the molecule, researchers can develop novel derivatives with potentially improved pharmacological profiles, such as enhanced efficacy, better target selectivity, or reduced side effects. researchgate.netx-mol.com For instance, the ester linkage can be a strategic point for creating prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug. This approach can be used to improve drug delivery, mask an unpleasant taste, or reduce gastrointestinal irritation often associated with NSAIDs. researchgate.netx-mol.comuobaghdad.edu.iq
The chemical properties of this compound, including its reactivity and stability, make it a versatile building block in the synthesis of more complex molecules. lookchem.com
Overview of Key Academic Research Areas for this compound
Academic research involving this compound is multifaceted, exploring its utility in various synthetic and therapeutic contexts. A significant area of investigation is its use as a key intermediate in the synthesis of novel compounds. For example, it has been used to synthesize hydrazide derivatives, which in turn can be converted to a variety of heterocyclic compounds like 1,2,4-triazoles and sulfonylhydrazides. rdd.edu.iqgoogle.comresearchgate.net These new molecules are then evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rdd.edu.iqgoogle.comlookchem.comresearchgate.net
Another research focus is the optimization of the synthesis of this compound itself. Studies have explored different catalysts and reaction conditions to improve yield and purity, which is crucial for large-scale production. srce.hr For example, methods have been developed that avoid the use of harsh acids like concentrated sulfuric acid. google.com
Furthermore, research extends to the development of mutual prodrugs where etodolac is conjugated with other therapeutic agents, often starting from or passing through the methyl ester intermediate. researchgate.netx-mol.comuobaghdad.edu.iq This strategy aims to create synergistic effects or to mitigate the side effects of the parent drugs.
The table below summarizes some of the key research applications of this compound.
| Research Area | Application of this compound | Desired Outcome |
| Synthesis of Novel Derivatives | Starting material for synthesizing hydrazides, triazoles, and other heterocyclic compounds. rdd.edu.iqgoogle.comresearchgate.net | Discovery of new chemical entities with potential antimicrobial, anti-inflammatory, or anticancer activities. rdd.edu.iqgoogle.comlookchem.comresearchgate.net |
| Process Chemistry | Subject of synthetic route optimization studies. srce.hr | Development of more efficient, cost-effective, and environmentally friendly manufacturing processes. srce.hrgoogle.com |
| Prodrug Development | Intermediate in the synthesis of prodrugs designed to improve drug delivery and reduce side effects. researchgate.netx-mol.comuobaghdad.edu.iq | Enhanced therapeutic index of etodolac and related compounds. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWJZHQYUTACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881392 | |
| Record name | Etodolac methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122188-02-7 | |
| Record name | Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122188-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etodolac methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122188027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etodolac methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETODOLAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJE4H85SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Etodolac Methyl Ester
Established Synthetic Pathways for Etodolac (B1671708) Methyl Ester Formation
The formation of Etodolac methyl ester is predominantly achieved through two main strategies: the direct esterification of Etodolac and the convergent synthesis involving a cyclization reaction.
Esterification of Etodolac with Methanol (B129727) (e.g., using concentrated H₂SO₄ as catalyst)
A straightforward and common method for the synthesis of this compound is the Fischer esterification of Etodolac with methanol, typically catalyzed by a strong acid like concentrated sulfuric acid (H₂SO₄). rdd.edu.iqmasterorganicchemistry.com In this reaction, the carboxylic acid group of Etodolac is converted into a methyl ester.
The process generally involves dissolving Etodolac in an excess of methanol, which acts as both the solvent and the reactant. rdd.edu.iq A catalytic amount of concentrated sulfuric acid is then added, and the mixture is heated to reflux for several hours. rdd.edu.iq The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The methanol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com
Upon completion, the reaction mixture is cooled, and the product is precipitated by adding cold water. The excess acid is neutralized using a base, such as a saturated sodium bicarbonate solution. rdd.edu.iq The resulting precipitate of this compound can then be collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol. rdd.edu.iq This method has been reported to yield a yellowish powder with a yield of approximately 67%. rdd.edu.iq
| Parameter | Value/Condition rdd.edu.iq |
| Reactants | Etodolac, Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 75°C (Reflux) |
| Reaction Time | 5 hours |
| Reported Yield | 67% |
| Purification | Recrystallization from ethanol |
Oxa-Pictet-Spengler Reaction involving 7-Ethyltryptophol and Methyl 3-Oxopentanoate (B1256331)
A more convergent and widely used approach for synthesizing the core structure of this compound is the Oxa-Pictet-Spengler reaction. wikipedia.orgunibas.it This acid-catalyzed reaction involves the condensation and cyclization of 7-ethyltryptophol with methyl 3-oxopentanoate. researchgate.netpatsnap.comgoogle.com This pathway builds the pyrano-indole ring system directly, leading to the formation of this compound. researchgate.net
The reaction is typically carried out at low temperatures (e.g., 0 to -5 °C) in the presence of a strong acid catalyst such as concentrated sulfuric acid or a solution of hydrogen chloride in an alcohol. researchgate.netpatsnap.com The solvent system can vary, with some procedures utilizing a mixture of a C1-C2 alcohol (like methanol) and a benzene-like compound (such as benzene (B151609) or toluene). google.comgoogle.com
The mechanism of the Oxa-Pictet-Spengler reaction is analogous to the classical Pictet-Spengler reaction. wikipedia.org It commences with the acid-catalyzed reaction between the alcohol (7-ethyltryptophol) and the ketone (methyl 3-oxopentanoate). The acid catalyst protonates the carbonyl oxygen of the ketoester, enhancing its electrophilicity. The hydroxyl group of 7-ethyltryptophol then performs a nucleophilic attack on the activated carbonyl carbon.
This is followed by the elimination of a water molecule to form a highly reactive oxocarbenium ion intermediate. nih.gov The crucial ring-closing step involves an intramolecular electrophilic attack by this oxocarbenium ion on the electron-rich C2 position of the indole (B1671886) ring of the tryptophol (B1683683) moiety. wikipedia.org Subsequent deprotonation re-establishes the aromaticity of the indole system and yields the final tetrahydropyrano[3,4-b]indole product, this compound. wikipedia.org The reaction's driving force is the formation of the stable heterocyclic ring system.
Significant research has been conducted to optimize the Oxa-Pictet-Spengler reaction for large-scale industrial production, focusing on improving yield, product quality, and operational safety. google.com
Initial methods often relied on hydrogen chloride in isobutanol or concentrated sulfuric acid. patsnap.com Further developments led to the use of mixed solvent systems, such as methanol/toluene, under the catalysis of sulfuric acid or oleum. google.comgoogle.com These processes were optimized by controlling molar ratios of the reactants and the acid catalyst, with typical ratios of 7-ethyltryptophol to methyl 3-oxopentanoate to sulfuric acid being around 1:1.2-1.5:3-4. google.com Operating at low temperatures (-5 to 20 °C) was found to be crucial for achieving high yields and purity. google.com
A major advancement for scalable synthesis has been the replacement of corrosive and hazardous concentrated sulfuric acid. google.comgoogle.com An improved method utilizes trimethylhalosilane (such as trimethylchlorosilane) as both a dehydrating agent and a catalyst in methanol. google.comgoogle.com This process can be run at a milder temperature range of 20-25 °C and has been shown to produce this compound in nearly quantitative yields (over 99%), especially when the mother liquor is recycled. google.comgoogle.com This optimized route is more environmentally friendly, has simpler operation, and is highly suitable for industrial application due to its high yield and stability. google.comgoogle.com
| Method | Catalyst | Solvent | Temperature | Reported Yield | Reference |
| Original Process | HCl in Isobutanol | Toluene | - | - | patsnap.com |
| Mixed Solvent | H₂SO₄ or Oleum | Methanol / Toluene | -5 to 20°C | ~100% conversion | google.comgoogle.com |
| Optimized Process | Trimethylhalosilane | Methanol | 20 to 25°C | >99% | google.comgoogle.com |
Alternative Synthetic Strategies for this compound and its Derivatives
Alternative synthetic routes have been explored to access the Etodolac core structure and its derivatives, often starting from more readily available indole precursors.
An alternative strategy involves a multi-step synthesis beginning with 7-ethylindole (B1586515). osti.gov In this approach, 7-ethylindole can be reacted with oxalyl chloride. google.com The resulting intermediate can then undergo further transformations, including esterification and reduction, to form key intermediates like 7-ethyltryptophol, which can then be used in the Oxa-Pictet-Spengler reaction. google.com
Furthermore, a synthetic process has been developed that uses 7-ethylindole and oxalyl chloride as starting materials to produce derivatives of this compound. osti.gov This synthetic sequence involves four steps, including a key cyclization step facilitated by a Lewis acid such as boron trifluoride diethyl etherate, which has been reported to proceed in 66% yield. osti.gov This route provides a method for creating α-substituted Etodolac derivatives. osti.gov
Chemical Transformations of this compound to Novel Derivatives
This compound serves as a versatile intermediate in the synthesis of a variety of novel etodolac derivatives. These transformations are primarily aimed at modifying the pharmacological profile of the parent drug, often to enhance its therapeutic efficacy or reduce its side effects. Key chemical transformations include the synthesis of hydrazone derivatives, sulfonylhydrazide derivatives, and various mutual prodrugs.
The synthesis of hydrazone derivatives of etodolac begins with the conversion of this compound to etodolac hydrazide. This reaction is typically achieved by refluxing this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. rdd.edu.iqijmtlm.org The resulting etodolac hydrazide is then condensed with various aldehydes, often in the presence of a catalytic amount of glacial acetic acid, to yield the final hydrazone derivatives. rdd.edu.iq This multi-step synthesis allows for the introduction of a wide range of substituents, leading to a library of novel etodolac hydrazones with potential anti-inflammatory activity. rdd.edu.iq
The general synthetic route can be summarized as follows:
Esterification: Etodolac is reacted with methanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to produce this compound. rdd.edu.iq
Hydrazinolysis: The synthesized this compound is then treated with hydrazine hydrate to form etodolac hydrazide. rdd.edu.iqijmtlm.org
Condensation: Finally, the etodolac hydrazide is reacted with different aldehydes to form the target hydrazone derivatives. rdd.edu.iq
Table 1: Synthesis of Etodolac Hydrazone Derivatives
| Step | Reactants | Products |
|---|---|---|
| 1 | Etodolac, Methanol | This compound |
| 2 | This compound, Hydrazine hydrate | Etodolac hydrazide |
| 3 | Etodolac hydrazide, Various aldehydes | Etodolac hydrazone derivatives |
A new series of etodolac derivatives, specifically aryl sulfonyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetohydrazide derivatives, have been synthesized from etodolac hydrazide. researchgate.net The synthesis involves the reaction of etodolac hydrazide with different sulfonyl chlorides, such as 4-toluenesulfonyl chloride and 4-chlorobenzene-sulfonyl chloride, in dichloromethane (B109758) with triethylamine (B128534) acting as a base. researchgate.net The structures of these final sulfonylhydrazide derivatives were confirmed using spectral and analytical data, including melting point, Thin Layer Chromatography, ATR-FTIR, and ¹H NMR. researchgate.net
Table 2: Synthesized Sulfonylhydrazide Derivatives of Etodolac
| Compound ID | Sulfonyl Chloride Used |
|---|---|
| 3a | 4-toluenesulfonyl chloride |
| 3b | 4-chlorobenzene-sulfonyl chloride |
| 3c | Not specified in the provided text |
Mutual prodrugs of etodolac have been synthesized by conjugating it with different amino acid methyl esters, such as those of cysteine, glutamine, and glutamic acid. researchgate.net This approach aims to mask the acidic functionality of etodolac and potentially enhance protein synthesis and provide in situ antioxidant action. researchgate.net These synthesized prodrugs are designed to be stable in an acidic environment (pH 1.2) and hydrolyze readily in a basic environment (pH 7.4), allowing for a sustained release of the parent drug. researchgate.net The characterization of these molecules has been performed using IR spectroscopy, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net
Table 3: Hydrolytic Stability of Etodolac-Amino Acid Methyl Ester Prodrugs
| Environment | pH | Average Half-life (t₁/₂) |
|---|---|---|
| Acidic | 1.2 | 33.72 to 44.33 hours |
| Basic | 7.4 | 15.29 to 18.32 hours |
The synthesis of mutual prodrugs of etodolac has been extended to include conjugation with phytophenols and the cytotoxic agent gemcitabine (B846).
Ester-linked mutual prodrugs of etodolac have been synthesized with various phytophenols, including vanillin, carvacrol, umbelliferone, guaiacol, sesamol, and syringaldehyde. uobaghdad.edu.iquobaghdad.edu.iq This strategy is employed to mitigate the gastric side effects associated with the free carboxylic group of etodolac. uobaghdad.edu.iquobaghdad.edu.iq The resulting prodrugs have been characterized by IR-spectroscopy, ¹H-NMR, ¹³C-NMR, and mass spectrometry. uobaghdad.edu.iquobaghdad.edu.iq
Furthermore, a mutual prodrug of etodolac and the cytotoxic drug gemcitabine has been designed and synthesized. sysrevpharm.orgresearchgate.net This conjugation aims to create a single chemical entity that combines the anti-inflammatory properties of etodolac with the anticancer activity of gemcitabine, potentially improving drug targeting and oral bioavailability of gemcitabine. sysrevpharm.orgresearchgate.netstudypool.com The synthesis of this prodrug involved the use of N,N'-Dicyclohexylcarbodiimide (DCC). researchgate.net
Table 4: Examples of Etodolac Mutual Prodrugs
| Conjugated Moiety | Type | Linkage |
|---|---|---|
| Vanillin | Phytophenol | Ester |
| Carvacrol | Phytophenol | Ester |
| Umbelliferone | Phytophenol | Ester |
| Guaiacol | Phytophenol | Ester |
| Sesamol | Phytophenol | Ester |
| Syringaldehyde | Phytophenol | Ester |
| Gemcitabine | Cytotoxic Agent | Not specified in the provided text |
Spectroscopic and Analytical Characterization of Etodolac Methyl Ester and Its Research Intermediates
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) for Etodolac (B1671708) Methyl Ester Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like Etodolac Methyl Ester. In the context of etodolac-related compounds, GC-MS has been developed as a highly sensitive method for the determination of etodolac, analyzed as its methyl ester derivative, in biological matrices such as plasma.
A key parameter in gas chromatography is the retention index, which helps in the identification of compounds. For this compound, the Kovats Retention Index has been reported as 2225 on a standard non-polar column. aksci.com This index provides a standardized measure of the compound's elution time relative to a series of n-alkane standards, aiding in its identification in complex mixtures.
The mass spectrometry component of GC-MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for structural elucidation. When this compound passes through the mass spectrometer, it is ionized and fragmented. While a detailed experimental mass spectrum with fragmentation patterns for this compound is not widely available in the cited literature, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the methyl ester group and cleavages within the pyrano[3,4-b]indole ring system.
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Kovats Retention Index (Standard non-polar column) | 2225 | aksci.com |
Elemental Microanalysis (CHN) for Compound Characterization
Elemental microanalysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying the empirical formula of a synthesized compound, such as this compound, and serves as a crucial checkpoint for its purity and identity.
The molecular formula of this compound is C₁₈H₂₃NO₃. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values are then compared against the experimental values obtained from CHN analysis of a purified sample of the compound. A close agreement between the measured and calculated percentages provides strong evidence for the correct elemental composition and, by extension, the purity of the synthesized compound.
In a documented synthesis of this compound, elemental analysis was performed, yielding experimental values that are in close agreement with the calculated theoretical percentages. nih.gov This concordance validates the successful synthesis and purification of the target compound.
Table 2: Elemental Microanalysis Data for this compound (C₁₈H₂₃NO₃)
| Element | Theoretical % | Experimental % | Reference |
| Carbon (C) | 71.73 | 71.70 | nih.gov |
| Hydrogen (H) | 7.69 | 7.75 | nih.gov |
| Nitrogen (N) | 4.65 | 4.58 | nih.gov |
Pharmacological and Biological Investigations of Etodolac Methyl Ester Derivatives
Preclinical Pharmacological Evaluation of Derivatives
The preclinical assessment of etodolac (B1671708) derivatives has unveiled a broad spectrum of pharmacological activities, ranging from improved anti-inflammatory and analgesic effects to novel antimicrobial and anticancer properties.
The anti-inflammatory potential of newly synthesized etodolac derivatives is frequently evaluated using the carrageenan-induced or egg white-induced paw edema model in rats, a standard method for screening acute anti-inflammatory agents.
Several studies have demonstrated that modifying the carboxylic acid group of etodolac can lead to derivatives with potent anti-inflammatory effects, often comparable or superior to the parent drug. For instance, a series of etodolac hydrazone derivatives (P1-P3) were found to be active in reducing paw edema thickness, with an anti-inflammatory effect comparable to that of etodolac itself. doaj.orgresearchgate.netuobaghdad.edu.iq
Prodrug strategies have also yielded positive results. Etodolac-dextran prodrugs (ED10 and ED20) showed enhanced anti-inflammatory activity, with 61% and 65% inhibition of edema, respectively, compared to 52% for the parent drug. scholarsresearchlibrary.com Similarly, novel amide prodrugs of etodolac with various amino acids demonstrated improved anti-inflammatory activity, showing inhibition percentages between 73.4% and 79.3%, significantly higher than the 42.5% observed for etodolac. Another study on prodrugs created through esterification with thymol (B1683141) found a high percentage of paw edema inhibition (94.68%) in rats, comparable to the parent drug's 90.33%. nih.govresearchgate.net
A high-dose combination of etodolac (46 mg/kg) and colchicine (B1669291) (0.23 mg/kg) resulted in 85.29% inhibition of carrageenan-induced rat paw edema, which was significantly higher than either drug alone. researchgate.net
Table 1: Anti-inflammatory Activity of Etodolac Derivatives in Paw Edema Model
| Derivative/Prodrug | Animal Model | % Inhibition of Paw Edema | Reference |
|---|---|---|---|
| Etodolac (Parent Drug) | Rat | 52% | scholarsresearchlibrary.com |
| Etodolac-Dextran Prodrug (ED10) | Rat | 61% | scholarsresearchlibrary.com |
| Etodolac-Dextran Prodrug (ED20) | Rat | 65% | scholarsresearchlibrary.com |
| Etodolac-Thymol Prodrug | Rat | 94.68% | nih.govresearchgate.net |
| Etodolac (Parent Drug) | Rat | 90.33% | nih.govresearchgate.net |
| Etodolac Amide Prodrugs (with amino acids) | Rat | 73.4% - 79.3% | |
| Etodolac (Parent Drug) | Rat | 42.5% |
The analgesic efficacy of etodolac derivatives has been investigated using models such as the acetic acid-induced writhing test in mice. researchgate.netdocumentsdelivered.com This test assesses a compound's ability to reduce the number of abdominal constrictions (writhing) induced by an irritant, which is indicative of peripheral analgesic activity.
Ester-linked mutual prodrugs of etodolac with various phytophenols, including vanillin, umbelliferone, sesamol, and syringaldehyde, showed improved analgesic activity compared to etodolac alone. researchgate.net However, not all modifications lead to enhanced analgesic effects. For example, etodolac-dextran prodrugs, despite having superior anti-inflammatory action, were found to have insignificant analgesic activity. scholarsresearchlibrary.com The parent drug, etodolac, demonstrates a dose-dependent analgesic effect, with an onset of action at approximately 30 minutes after oral administration. drugs.com
A significant drawback of non-steroidal anti-inflammatory drugs (NSAIDs), including etodolac, is their potential to cause gastrointestinal (GI) irritation and ulceration. scholarsresearchlibrary.com This is largely attributed to the free carboxylic acid group present in their structure. researchgate.net The development of prodrugs, which mask this acidic function until the drug is absorbed, is a key strategy to mitigate these side effects.
Studies have consistently shown that etodolac prodrugs exhibit a remarkable reduction in ulcerogenicity. scholarsresearchlibrary.com
Etodolac-Thymol Prodrugs : These were found to have a lower ulcerogenic potential compared to the parent drug. nih.govresearchgate.net
Etodolac-Dextran Prodrugs : A significant reduction in ulcerogenicity was observed with these polymeric prodrugs. scholarsresearchlibrary.com
Etodolac-Phytophenol Prodrugs : All synthesized ester-linked prodrugs with phytophenols showed fewer ulcerogenic side effects than etodolac. researchgate.net
Amide Prodrugs : Amide prodrugs of etodolac with amino acids also resulted in a lower mean ulcer index (6.8-10.1) compared to etodolac (22.6). Histopathological examination confirmed less ulceration in the gastric region of animals treated with these prodrugs.
This improved GI safety profile is a major advantage of the prodrug approach, potentially allowing for more effective management of inflammatory conditions with fewer complications. scholarsresearchlibrary.com
Recent research has explored the potential of etodolac derivatives as antimicrobial agents, offering a possible new avenue for addressing antimicrobial resistance. ijmtlm.org
A study on sulfonylhydrazide derivatives of etodolac, synthesized from etodolac hydrazide, assessed their in vitro activity against various bacteria and fungi. researchgate.net The results showed varied efficacy:
Compound 3c exhibited the highest activity against Klebsiella pneumoniae and Candida albicans.
Compounds 3a and 3b were more effective against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) than Gram-negative bacteria. researchgate.net
Other studies have noted that etodolac derivatives demonstrate antimicrobial activity against pathogens like Pseudomonas aeruginosa and Streptococcus pneumoniae. ijmtlm.org The parent drug, etodolac, has also been investigated for its antibacterial and anti-biofilm properties, showing statistically significant results against all tested Gram-positive bacteria, particularly in inhibiting biofilm formation in Enterococcus faecium. nih.govopenmicrobiologyjournal.com
Table 2: Antimicrobial Activity of Etodolac Sulfonylhydrazide Derivatives
| Compound | S. aureus | S. pyogenes | K. pneumoniae | C. albicans |
|---|---|---|---|---|
| 3a | 12 | 10 | 9 | 10 |
| 3b | 12 | 11 | 8 | 11 |
| 3c | 10 | 9 | 11 | 13 |
Inhibition zone diameter in mm at a concentration of 100 µg/mL. Data sourced from reference researchgate.net.
The potential of etodolac and its derivatives as anticancer agents has become an area of intense research. ijmtlm.org The antineoplastic effects are often associated with the R-enantiomer of etodolac and are mediated through pathways independent of COX-2 inhibition. nih.gov
Hydrazone (SGK 206) and triazole (SGK 242) derivatives of etodolac have demonstrated more effective inhibition of proliferation and induction of apoptosis compared to the parent drug in both PC-3 prostate cancer and HT-29 colorectal carcinoma cell lines. mdpi.comresearchgate.net The IC50 values for these derivatives on PC-3 cells were significantly lower than for etodolac, indicating greater potency. mdpi.com
IC50 on PC-3 Cells (24h):
SGK 206: 40 µM
SGK 242: 25 µM mdpi.com
The anticancer effect of etodolac has been demonstrated in a variety of cancer types, including breast, prostate, and colon cancer, as well as multiple myeloma and chronic lymphocytic leukemia. researchgate.netnih.gov The mechanism often involves the induction of apoptosis (programmed cell death). nih.gov For example, etodolac-loaded nanoplatforms showed a 6.53-fold increase in the expression of the pro-apoptotic p53 gene in HepG2 liver cancer cells. nih.gov
Mechanism of Action Studies for Etodolac Derivatives
The primary mechanism of action for etodolac and its derivatives as anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins (B1171923)—key mediators of pain and inflammation. patsnap.compatsnap.compediatriconcall.com Etodolac is known to be a preferential inhibitor of COX-2 over COX-1. patsnap.comdrugbank.com This selectivity is thought to contribute to its relatively favorable gastrointestinal safety profile compared to non-selective NSAIDs. patsnap.comnih.gov The S-enantiomer is responsible for this COX-2 inhibition. nih.govdrugbank.com
Beyond COX inhibition, derivatives of etodolac exert their biological effects through various other mechanisms:
Anticancer Mechanisms : The anticancer activities of etodolac derivatives are often COX-2 independent. researchgate.net They have been shown to inhibit pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB) and peroxisome proliferator-activated receptors (PPAR). researchgate.netnih.gov R-etodolac can also inhibit the retinoid X receptor (RXRα), which initiates apoptosis in cancer cells. researchgate.netnih.gov Furthermore, novel derivatives have been developed as inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a promising target in cancer therapy. nih.gov
Antimicrobial Mechanisms : The exact antimicrobial mechanisms are still under investigation but may involve novel bacterial targets, as suggested by the differential activity against Gram-positive and Gram-negative bacteria and the significant anti-biofilm effects. nih.gov
Anti-inflammatory Mechanisms : Some research suggests that etodolac may also have unique anti-inflammatory properties, such as the ability to inhibit bradykinin (B550075) formation, unlike other NSAIDs such as indomethacin (B1671933) or diclofenac. researchgate.net
These diverse mechanisms of action highlight the potential for etodolac derivatives to be developed into a new class of therapeutic agents with applications in inflammation, cancer, and infectious diseases. ijmtlm.orgnih.gov
Cyclooxygenase (COX) Enzyme Inhibition Profiles (COX-1 and COX-2 Selectivity)
The primary mechanism for the anti-inflammatory action of etodolac is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. rumedo.ru There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract, and COX-2, which is induced at sites of inflammation. medcentral.com
Research has consistently demonstrated that etodolac is a selective inhibitor of COX-2. rumedo.ru This selectivity is considered a key factor in its favorable gastrointestinal safety profile compared to non-selective NSAIDs. rumedo.ru The COX-2 inhibitory activity of etodolac is attributed almost entirely to the S-enantiomer, while the R-enantiomer shows negligible COX inhibition. nih.gov
The selectivity of an NSAID is often expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-1 over COX-2. Studies using various assay systems have reported different absolute IC50 values, but consistently show a preference for COX-2 inhibition. For instance, in a human whole blood assay, etodolac demonstrated a 10-fold selectivity for inhibiting COX-2 over COX-1. nih.gov Another study using human peripheral monocytes reported an IC50 for COX-1 of >100 µM and for COX-2 of 53 µM. nih.gov This preferential inhibition of the COX-2 isoform is central to its therapeutic action. rumedo.rubohrium.com
| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Source |
|---|---|---|---|---|
| Human Peripheral Monocytes | > 100 | 53 | > 1.9 | nih.gov |
| Recombinant Human PGHS | N/A | ~10 | nih.gov | |
| Human Whole Blood Assay | N/A | 2.4 | researchgate.net |
Modulation of Prostaglandin (B15479496) Synthesis
By selectively inhibiting the COX-2 enzyme, etodolac effectively modulates the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), at sites of inflammation. nih.gov This targeted action reduces the levels of pro-inflammatory prostaglandins that mediate pain, swelling, and fever. rumedo.ru
A significant finding is that etodolac's inhibitory effect on PGE2 biosynthesis is much more potent in cells involved in the inflammatory process, such as articular chondrocytes, than in cells where prostaglandins serve a protective function, like gastric epithelial cells or kidney cells. nih.gov In a study comparing its effects, the IC50 for etodolac in inhibiting IL-1β-stimulated PGE2 biosynthesis in rabbit articular chondrocytes was 5.35 x 10⁻⁸ M. nih.gov In contrast, its inhibitory action on spontaneous PGE2 synthesis in rabbit gastric epithelial cells and Madin-Darby canine kidney cells was significantly weaker, with IC50 values of 2.27 x 10⁻⁵ M and 4.54 x 10⁻⁷ M, respectively. nih.gov This differential activity underscores the mechanism behind etodolac's gastric-sparing properties, as it does not significantly suppress the production of protective gastric prostaglandins. rumedo.runih.gov
| Cell Type | Condition | Etodolac IC50 (M) | Source |
|---|---|---|---|
| Rabbit Articular Chondrocytes | IL-1β Stimulated | 5.35 x 10⁻⁸ | nih.gov |
| Rabbit Gastric Epithelial Cells | Spontaneous | 2.27 x 10⁻⁵ | nih.gov |
| Madin-Darby Canine Kidney Cells | Spontaneous | 4.54 x 10⁻⁷ | nih.gov |
Influence on Bradykinin Formation and Related Inflammatory Pathways
In addition to its effects on the cyclooxygenase pathway, etodolac exhibits a distinct mechanism of action by influencing bradykinin formation. nih.gov Bradykinin is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and the sensation of pain. mdpi.com
Molecular Interactions with Biological Targets
The selectivity of etodolac for COX-2 over COX-1 is rooted in the structural differences between the two enzyme isoforms. nih.gov The active site of COX-1 is a narrow, hydrophobic channel. In contrast, the active site of COX-2 is larger and possesses a side pocket, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue (Val523) in COX-2. medcentral.combionaturajournal.com
This structural difference allows for the accommodation of bulkier molecules, a characteristic feature of selective COX-2 inhibitors. medcentral.com Although specific molecular docking studies for etodolac are not as extensively detailed as for "coxibs," the mechanism involves the binding of the drug within this larger active site. The interaction is stabilized by a combination of molecular forces. These typically include hydrogen bonds with key amino acid residues at the active site, such as Arginine (Arg120) and Tyrosine (Tyr355), and hydrophobic or van der Waals interactions within the channel and the selective side pocket. bionaturajournal.comresearchgate.net The S-enantiomer of etodolac is the active form, indicating that its specific stereochemistry allows for a more favorable and stable interaction with the COX-2 active site compared to the R-enantiomer. nih.gov
Pharmacokinetic and Metabolic Research of Etodolac Methyl Ester As a Prodrug or Intermediate
Prodrug Hydrolysis and Drug Release Kinetics
The therapeutic efficacy of a prodrug depends on its ability to be converted into the active parent drug at an appropriate rate and extent at the desired site of action. This conversion is primarily achieved through chemical or enzymatic hydrolysis of the ester linkage.
The stability of an ester prodrug across the physiological pH range of the gastrointestinal tract is critical. Ideally, the prodrug should remain intact in the acidic environment of the stomach (pH 1.2) to prevent premature release and local irritation, and then undergo hydrolysis in the more neutral environment of the intestine (pH 7.4) or after absorption into the systemic circulation. derpharmachemica.com
Studies on various ester prodrugs of NSAIDs demonstrate this pH-dependent stability. For instance, research on mefenamic acid ester prodrugs showed significantly longer half-lives at an acidic pH of 1.2 compared to a neutral pH of 7.4, suggesting they can pass through the stomach largely unhydrolyzed. derpharmachemica.com Similarly, newly synthesized thymol-based ester prodrugs of etodolac (B1671708) were found to be stable in different pH environments at both room and body temperatures, a desirable characteristic for oral administration. nih.gov This stability in acidic conditions is crucial for minimizing the direct contact of the acidic parent drug with the gastric mucosa. researchgate.net In contrast, studies on mutual amide prodrugs of etodolac confirm good stability in simulated gastric fluid while showing a good rate of hydrolysis in simulated intestinal fluid. nih.gov This collective evidence supports the principle that ester prodrugs like etodolac methyl ester are designed for stability at gastric pH and subsequent hydrolysis and drug release at intestinal or physiological pH.
| pH Environment | Expected Stability of Ester Prodrug | Rationale |
| Gastric Fluid (pH 1.2-2.5) | High | Acid-catalyzed hydrolysis is relatively slow; minimizes premature release of etodolac and potential for local gastric irritation. nih.govderpharmachemica.com |
| Intestinal Fluid (pH 6.0-7.4) | Low | Increased hydrolysis due to neutral pH and presence of intestinal esterases, facilitating drug release for absorption. nih.govderpharmachemica.com |
| Blood Plasma (pH ~7.4) | Low | Rapid enzymatic hydrolysis by plasma esterases to release the active etodolac into systemic circulation. nih.govnih.gov |
The half-life of a prodrug is a measure of its conversion rate to the active drug. In vitro enzymatic hydrolysis studies using liver homogenates or plasma are common methods to predict in vivo performance. For example, a study on a thymol (B1683141) ester prodrug of etodolac reported an in vitro half-life of 88.84 minutes in a 20% liver homogenate, indicating that it would be rapidly converted to its parent drug in the liver. nih.gov Research on other ester prodrugs in various animal plasmas shows that hydrolytic activity can vary significantly between species. nih.gov
Once this compound is hydrolyzed, the resulting parent drug, etodolac, exhibits a terminal disposition half-life of approximately 7.3 hours in humans. hres.ca This is significantly longer than the expected rapid hydrolysis half-life of the prodrug itself, which is a common feature of successful prodrug design.
| System | Compound | Half-life (t₁/₂) | Significance |
| In vitro (20% liver homogenate) | Etodolac-Thymol Prodrug | 88.84 minutes | Demonstrates rapid enzymatic conversion of an etodolac ester prodrug in a liver model. nih.gov |
| In vivo (Human Plasma) | Etodolac (Parent Drug) | ~7.3 hours | Represents the elimination half-life of the active drug after its release from the prodrug. hres.cafda.gov |
Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for Etodolac and its Prodrugs
The ADME profile of a prodrug is determined by the properties of both the ester and the parent drug. After hydrolysis, the disposition of the active moiety is governed by the pharmacokinetics of etodolac.
Esterification of a carboxylic acid can increase the lipophilicity of a drug molecule. This change can potentially enhance absorption through the gastrointestinal membrane. The systemic bioavailability of oral etodolac is at least 80%, indicating it is already well-absorbed. hres.cadrugs.com Prodrug strategies for etodolac are often focused less on improving the extent of absorption and more on reducing gastrointestinal side effects or creating novel delivery systems. nih.gov However, formulation strategies that increase the solubility and dissolution of etodolac, such as self-emulsifying drug delivery systems (SEDDS), have been shown to significantly enhance bioavailability, with a 2.3-fold increase in the area under the curve (AUC) compared to the pure drug. nih.gov
Following its release from the methyl ester prodrug, etodolac is extensively metabolized in the liver. drugs.comdrugbank.com The primary metabolic pathways are oxidation and glucuronidation. nih.gov Several metabolites have been identified in human plasma and urine, including 6-, 7-, and 8-hydroxylated etodolac. fda.gov These hydroxylated metabolites undergo further conjugation to form etodolac glucuronide and hydroxylated metabolite glucuronides. fda.govdrugbank.com These metabolic transformations are crucial for converting the drug into more water-soluble forms that can be easily excreted. nih.gov
| Metabolite | Metabolic Pathway | Percentage of Administered Dose in Urine |
| Etodolac (unchanged) | - | 1% |
| Etodolac glucuronide | Glucuronidation | 13% |
| Hydroxylated metabolites (6-OH, 7-OH, 8-OH) | Hydroxylation | 5% |
| Hydroxylated metabolite glucuronides | Hydroxylation & Glucuronidation | 20% |
| Unidentified metabolites | - | 33% |
Data derived from human urine analysis following oral administration of etodolac. hres.cafda.gov
The elimination of etodolac and its metabolites occurs primarily through the kidneys. fda.gov Approximately 72% of an administered dose is recovered in the urine, consisting of the parent drug, its hydroxylated metabolites, and their glucuronide conjugates. hres.cadrugbank.com Fecal excretion accounts for another 16% of the dose, indicating that renal clearance is the main route of elimination for the drug and its biotransformation products. hres.cafda.govdrugbank.com
Protein Binding Characteristics
The interaction of a drug with plasma proteins is a crucial determinant of its pharmacokinetic profile, as only the unbound fraction is pharmacologically active and available for distribution and elimination. Etodolac, the active form of this compound, demonstrates a high degree of binding to plasma proteins, exceeding 99%. researchgate.netdrugbank.com This binding primarily occurs with albumin, the most abundant protein in plasma. drugbank.com
This extensive binding means that a very small fraction of the drug is free in circulation to exert its therapeutic effects. The binding is also stereoselective, a characteristic common among chiral drugs. pharmacy180.com Studies have shown that the (S)-etodolac enantiomer is more strongly bound to human serum albumin (HSA) than the (R)-etodolac enantiomer. nih.gov The interaction for both enantiomers appears to be mainly with site II of HSA, with the (R)-isomer also showing some binding to site I. nih.gov
Table 1: Protein Binding Characteristics of Etodolac
| Characteristic | Finding | Source(s) |
|---|---|---|
| Extent of Binding | >99% | researchgate.netdrugbank.com |
| Primary Binding Protein | Albumin | drugbank.com |
| Stereoselectivity | (S)-etodolac is more strongly bound than (R)-etodolac. | nih.gov |
| Primary Albumin Site | Site II for both enantiomers; Site I also involved for (R)-etodolac. | nih.gov |
Pharmacokinetic Modeling and Simulation
Pharmacokinetic (PK) modeling and simulation are vital for quantitatively describing and predicting a drug's absorption, distribution, metabolism, and excretion (ADME). These tools are essential for understanding drug behavior in the body.
The pharmacokinetics of etodolac have been successfully characterized using both compartmental and noncompartmental analysis (NCA).
Compartmental Analysis: This method conceptualizes the body as a series of interconnected compartments. Etodolac's pharmacokinetics have been described using both one-compartment and two-compartment models. researchgate.netnih.gov A one-compartment model was sufficient to describe the data from patients after oral surgery. nih.gov A two-compartment model with first-order absorption was successfully used to explain the pharmacokinetic profile of etodolac in dogs. researchgate.net These models are valuable for simulating the time course of drug concentrations.
Noncompartmental Analysis (NCA): This model-independent approach calculates key PK parameters directly from the plasma concentration-time data without assuming a specific compartmental structure. allucent.comresearchgate.net It is often used for its simplicity and the consistency of its results. researchgate.net NCA has been widely applied in etodolac studies to determine parameters such as the area under the curve (AUC), maximum concentration (Cmax), and half-life (T1/2). researchgate.netmdpi.com
Monte Carlo simulation is a computational method used to understand and predict the variability of pharmacokinetic outcomes in a population. By performing numerous simulations using parameter values drawn from established distributions, this technique can forecast the range of drug concentrations and the likelihood of achieving therapeutic targets. A study involving the oral administration of etodolac to dogs utilized a Monte Carlo simulation with 1,000 repetitions to predict the accumulation index and AUC at a steady state, demonstrating the utility of this approach in forecasting long-term dosing outcomes. researchgate.netbohrium.com
Etodolac is a chiral compound administered as a racemate, and its enantiomers, (R)- and (S)-etodolac, exhibit significant differences in their pharmacokinetic profiles. nih.gov The S-enantiomer is the pharmacologically active form. drugbank.com
Table 2: Comparison of Stereoselective Pharmacokinetic Parameters
| Parameter | (R)-Etodolac (Inactive) | (S)-Etodolac (Active) | Source(s) |
|---|---|---|---|
| Relative Plasma Concentration | ~10-fold higher | Lower | nih.gov |
| Total Clearance | 2.21 L/h | 26.8 L/h | nih.gov |
| Volume of Distribution (Steady-State) | 14.6 L | 45.8 L | nih.gov |
| Protein Binding Strength | Less strongly bound | More strongly bound | nih.gov |
Structure Activity Relationship Sar Studies of Etodolac Methyl Ester Derivatives
Correlating Structural Modifications with Biological Activities
The biological profile of etodolac (B1671708) derivatives is highly sensitive to modifications at various positions on its core pyranocarboxylic acid structure. Research has systematically explored how these changes influence anti-inflammatory activity, ulcerogenicity, and other pharmacological effects.
The pyranocarboxylic acid class, to which etodolac belongs, has been subject to extensive SAR studies. The substitution on the pyrano-indole ring system is critical for anti-inflammatory activity.
Alkyl and Aryl Groups: The presence of an alkyl group at the R1 position and an acetic acid function at the R2 position on the pyran ring is a key determinant for enhanced anti-inflammatory effects. gpatindia.com
Position of Substitution: For etodolac and its analogs, substitution at the 8th position of the aromatic indole (B1671886) ring is particularly beneficial for activity. gpatindia.com The 8-ethyl substitution, as seen in etodolac, is among the most active configurations. gpatindia.com Studies on prodolic acid, a related compound, also showed that indole ring substitution enhances anti-inflammatory potency by prolonging the serum half-life, likely by interfering with metabolic hydroxylation. nih.gov
Table 1: Impact of Pyrano-Indole Ring Substitutions on Anti-inflammatory Activity
| Substitution Position | Substituent Type | Impact on Activity | Reference |
| Pyrano Ring (R1) | Ethyl or n-propyl | ~20 times more active than methyl | gpatindia.com |
| Indole Ring (Position 8) | Ethyl, n-propyl | Highly active compounds | gpatindia.com |
| Indole Ring (Position 7) | Fluoro (with 8-methyl) | Highly active compound | gpatindia.com |
The acetic acid side chain of etodolac is crucial for its primary mechanism of action. Modifications to this chain significantly alter the compound's biological properties.
Chain Length: Increasing the length of the acid chain results in inactive compounds. gpatindia.com Similarly, α-methylacetic acid derivatives of the core structure are also found to be inactive. gpatindia.com
Ester and Amide Derivatives: The conversion of the carboxylic acid group to simple ester or amide derivatives typically leads to inactivation of the drug's direct anti-inflammatory activity. gpatindia.com However, this modification is a cornerstone of prodrug design. Etodolac methyl ester, for example, serves as a key intermediate in the synthesis of other derivatives, such as etodolac hydrazide, which can be further modified to create compounds with anti-inflammatory action comparable to the parent drug. rdd.edu.iq Mutual prodrugs, where etodolac is conjugated with amino acids via an ester or amide linkage, are designed to be stable in the acidic environment of the stomach and hydrolyze in the basic environment of the intestines or plasma, releasing the active drug. researchgate.netresearchgate.net This strategy masks the acidic functional group responsible for direct gastric irritation. researchgate.net
Table 2: Effect of Side Chain Modification on Etodolac Activity
| Modification | Result | Rationale / Application | Reference |
| Increased acid chain length | Inactivation | Loss of optimal structure for target binding | gpatindia.com |
| Conversion to simple ester (e.g., methyl ester) | Inactivation | Blockage of the free carboxylic acid required for COX inhibition | gpatindia.com |
| Conversion to specific prodrug esters/amides | Sustained release, reduced GI toxicity | Designed for delayed hydrolysis to release active etodolac | researchgate.netresearchgate.net |
S-Etodolac: This enantiomer is primarily responsible for the anti-inflammatory and analgesic effects of etodolac. nih.govresearchgate.net It is a potent inhibitor of cyclooxygenase-2 (COX-2), the enzyme associated with inflammation. researchgate.netresearchgate.net The S-enantiomer also mediates anti-allodynic effects in neuropathic pain models through a COX-2-independent mechanism. nih.govresearchgate.net
R-Etodolac: This enantiomer is largely inactive as a COX inhibitor. However, it possesses significant biological activities distinct from its S-counterpart. R-etodolac exhibits gastroprotective effects, which may contribute to the favorable gastrointestinal safety profile of racemic etodolac. nih.govresearchgate.net Furthermore, R-etodolac is a more potent inhibitor of Wnt signaling than the S-enantiomer, a pathway involved in cell proliferation and differentiation, suggesting potential applications in other therapeutic areas. nih.gov
Table 3: Comparative Biological Efficacy of Etodolac Enantiomers
| Activity | S-Enantiomer | R-Enantiomer | Reference |
| COX-2 Inhibition | Active; responsible for anti-inflammatory effect | Inactive | nih.govresearchgate.netresearchgate.net |
| Anti-inflammatory Effect | Possesses almost all activity | Little to no activity | nih.gov |
| Gastrointestinal Effect | Can be ulcerogenic at high doses | Non-ulcerogenic; shows gastroprotective effects | nih.govresearchgate.net |
| Wnt Signaling Inhibition | Inhibitor | Stronger inhibitor than S-etodolac | nih.gov |
A major focus in the design of etodolac derivatives has been to minimize the gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs). The ulcerogenic potential is strongly linked to the free carboxylic acid group and the inhibition of protective prostaglandins (B1171923) in the gastric mucosa.
Masking the Carboxylic Acid: A primary strategy to reduce ulcerogenicity is the creation of prodrugs by converting the carboxylic acid into an ester or amide. nih.gov For instance, a prodrug of etodolac created through an esterification reaction with thymol (B1683141) showed a lower ulcerogenic potential compared to the parent drug while retaining high anti-inflammatory activity. nih.gov Similarly, mutual amide prodrugs with glucosamine (B1671600) also exhibit a minimized ulcerogenic index because the modification prevents direct contact of the carboxyl group with the gastric mucosa. nih.gov
Leveraging Chirality: As noted previously, the R-enantiomer of etodolac is not only non-ulcerogenic but also demonstrates gastroprotective properties. nih.govresearchgate.net This inherent property of R-etodolac contributes to the lower gastric lesion index of racemic etodolac when compared to an equivalent dose of the pure, anti-inflammatory S-etodolac. nih.govresearchgate.net This makes the racemate a rationally designed combination where one enantiomer mitigates the potential side effects of the other.
Rational Design of Novel this compound Analogs
Building on SAR principles, the rational design of new etodolac analogs aims to create molecules with improved therapeutic characteristics, such as enhanced efficacy, reduced toxicity, and better pharmacokinetic profiles.
Modern drug delivery technologies are being applied to etodolac to overcome limitations such as its relatively short half-life and to enhance its therapeutic index. mdpi.comnih.gov
Sustained Release Formulations: To maintain therapeutic drug concentrations over a longer period and reduce dosing frequency, sustained-release (SR) formulations have been developed. saudijournals.com These formulations often use hydrophilic polymers to control the rate of drug release. nih.govsaudijournals.com Etodolac SR formulations show a longer time to peak concentration and a lower peak concentration compared to conventional-release versions, while maintaining therapeutic effects over a 24-hour period. nih.gov
Targeted Delivery via Nanotechnology: Nanotherapeutic strategies are being explored to enable targeted and controlled release, particularly for topical delivery in conditions like osteoarthritis. tandfonline.com These approaches reduce systemic side effects. mdpi.com
Nanostructured Lipid Carriers (NLCs): These carriers can improve the solubility of poorly water-soluble drugs like etodolac and provide a prolonged release profile for topical application. mdpi.comresearchgate.net
Phospholipid Complexes: Forming a complex between etodolac and phospholipids (B1166683) can convert the crystalline drug into a more soluble amorphous form, improving transdermal permeation and enhancing its anti-inflammatory effect. mdpi.com
Nanoemulsions and Niosomal Gels: These formulations have been shown to enhance the topical delivery of etodolac and provide superior anti-inflammatory activity in preclinical models. tandfonline.com
Table 4: Strategies for Designing Etodolac Analogs with Enhanced Profiles
| Strategy | Technology / Approach | Desired Outcome | Reference |
| Sustained Release | Hydrophilic polymer matrix tablets | Maintained therapeutic levels, once-daily dosing | nih.govsaudijournals.com |
| Topical/Transdermal Delivery | Nanostructured Lipid Carriers (NLCs) | Enhanced local efficacy, reduced systemic side effects | mdpi.com |
| Enhanced Permeation | Phospholipid Complex | Improved solubility and skin permeation | mdpi.com |
| Topical Delivery | Nanoemulsion / Niosomal Gel | Enhanced topical drug delivery and anti-inflammatory activity | tandfonline.com |
Design Principles for Mutual Prodrugs
The design of mutual prodrugs of etodolac and its derivatives, such as this compound, is a strategic approach to enhance therapeutic efficacy and mitigate adverse effects associated with the parent compound. researchgate.netresearchgate.net The fundamental principle involves the covalent linkage of two distinct therapeutic agents to form a single chemical entity. researchgate.net This approach aims to offer a dual benefit: improving the pharmacokinetic profile of the primary drug and co-delivering a cytoprotective or synergistic agent to the target site. researchgate.net
A primary driver for developing mutual prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like etodolac is the reduction of gastrointestinal (GI) toxicity, such as dyspepsia, gastroduodenal ulcers, and bleeding. researchgate.net These adverse effects are often attributed to the presence of a free carboxylic acid group in the NSAID molecule. nih.gov By masking this functional group through the formation of an ester or amide linkage with another biologically active molecule, the direct contact of the acidic drug with the gastric mucosa is minimized. researchgate.netnih.gov
Several design strategies have been employed in the creation of etodolac mutual prodrugs, including the combination of etodolac with gastroprotective agents, antioxidants, amino acids, and other therapeutic molecules. researchgate.netresearchgate.net The selection of the promotional moiety is crucial and is based on its ability to provide a synergistic or complementary pharmacological effect.
For instance, a notable example is the synthesis of a mutual amide prodrug of etodolac with glucosamine. researchgate.netnih.gov Glucosamine is a nutritional supplement often used in the management of arthritis. nih.gov The design rationale for this mutual prodrug is to combine the anti-inflammatory and analgesic properties of etodolac with the chondroprotective effects of glucosamine. researchgate.netresearchgate.net This combination is anticipated to not only alleviate the symptoms of arthritis but also to potentially slow the progression of the disease. The resulting etodolac-glucosamine complex demonstrated good analgesic, anti-inflammatory, and anti-arthritic activities with reduced ulceration compared to etodolac alone. researchgate.net
Another innovative design principle involves the conjugation of etodolac with a cytotoxic agent like gemcitabine (B846). sysrevpharm.orgsysrevpharm.org This strategy is aimed at targeted cancer therapy. The rationale is based on the observation that cyclooxygenase-II (COX-II) is often overexpressed in tumor cells. sysrevpharm.orgsysrevpharm.org By linking etodolac, a COX-II inhibitor, with gemcitabine, the mutual prodrug is designed to selectively target cancer cells, thereby concentrating the cytotoxic effect at the tumor site and potentially reducing systemic side effects. sysrevpharm.org This approach is also expected to enhance the oral bioavailability of gemcitabine. sysrevpharm.orgsysrevpharm.org
The following table summarizes the design principles for some of the reported mutual prodrugs of etodolac:
| Mutual Prodrug | Constituent Moieties | Design Rationale | Intended Benefits |
| Etodolac-Glucosamine | Etodolac, Glucosamine | To combine the anti-inflammatory action of etodolac with the chondroprotective properties of glucosamine. researchgate.netnih.gov | Reduced gastrointestinal toxicity, enhanced anti-arthritic activity. researchgate.netresearchgate.netnih.gov |
| Etodolac-Gemcitabine | Etodolac, Gemcitabine | To target COX-II overexpressing tumor cells with a combination of a selective inhibitor and a cytotoxic agent. sysrevpharm.orgsysrevpharm.org | Targeted drug delivery to cancer cells, reduced systemic toxicity, improved oral bioavailability of gemcitabine. sysrevpharm.orgsysrevpharm.org |
In these designs, the linkage between the two drug molecules is typically an ester or an amide bond, which is designed to be stable in the gastrointestinal tract but susceptible to enzymatic or chemical hydrolysis in the systemic circulation or at the target site, thereby releasing the active parent drugs. nih.gov The lipophilicity of the resulting mutual prodrug can also be modulated to influence its pharmacokinetic properties, potentially making it a suitable candidate for controlled-release delivery systems. nih.gov
Computational Chemistry and Molecular Modeling for Etodolac Methyl Ester Research
Molecular Docking Studies with Target Enzymes (e.g., COX enzymes, 14α-demethylase)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This technique is crucial for understanding the binding mode and affinity of potential drug candidates. For Etodolac (B1671708) methyl ester, docking studies would primarily focus on its interaction with cyclooxygenase (COX) enzymes, the main targets for non-steroidal anti-inflammatory drugs (NSAIDs) like its parent compound, Etodolac.
While specific docking studies on Etodolac methyl ester are not extensively published, research on Etodolac and its derivatives provides a strong basis for predicting its interactions. Etodolac is known to be a selective inhibitor of COX-2 over COX-1. rumedo.runih.govnih.gov This selectivity is attributed to subtle structural differences between the active sites of the two enzyme isoforms. nih.gov The active site of COX-2 features a larger, more accessible secondary pocket due to the substitution of isoleucine at position 523 (in COX-1) with a smaller valine residue. nih.gov
Docking studies of Etodolac derivatives into the active site of COX enzymes have revealed key interactions. For instance, derivatives of Etodolac have been shown to form stable complexes within the COX-1 active site (PDB ID: 1HT5). rjptonline.org One study on novel isochromen-1-one analogues derived from Etodolac demonstrated good binding affinity with the COX-1 receptor, with docking scores superior to standard NSAIDs like Etodolac itself, Aceclofenac, and Diclofenac. rjptonline.org It is hypothesized that this compound would orient its pyrano[3,4-b]indole core within the hydrophobic channel of the COX active site, with the methyl ester group potentially forming interactions with residues in the binding pocket. The esterification of the carboxylic acid group (present in Etodolac) to a methyl ester would alter the molecule's hydrogen bonding capacity and polarity, which would influence its binding affinity and selectivity profile.
The following table summarizes representative docking scores for compounds derived from Etodolac against the COX-1 receptor, illustrating the type of data generated from such studies.
| Compound | Target Receptor | Docking Score (kcal/mol) | Lipophilic Interaction Score | Reference |
| Etodolac Derivative 3 | COX-1 (1HT5) | -7.9 | -2.1 | rjptonline.org |
| Etodolac Derivative 4 | COX-1 (1HT5) | -7.5 | -2.3 | rjptonline.org |
| Etodolac Derivative 5 | COX-1 (1HT5) | -8.2 | -2.5 | rjptonline.org |
| Etodolac (Standard) | COX-1 (1HT5) | -7.2 | -1.7 | rjptonline.org |
| Aceclofenac (Standard) | COX-1 (1HT5) | -7.5 | -1.9 | rjptonline.org |
| Diclofenac (Standard) | COX-1 (1HT5) | -6.9 | -1.4 | rjptonline.org |
This table is interactive. Click on the headers to sort the data.
Although 14α-demethylase is a common target for antifungal agents, its relevance as a target for this compound has not been established in the available literature. Docking studies would be necessary to explore any potential binding and inhibitory activity against this enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. eurjchem.com These models are instrumental in predicting the activity of new, unsynthesized molecules and in optimizing lead compounds.
For this compound, QSAR models could be developed to predict its anti-inflammatory potency based on a series of related compounds. Although specific QSAR studies for this compound are not prominent, research on the broader class of pyrido[3,4-b]indole derivatives (which share a core structure with Etodolac) demonstrates the applicability of this method. nih.govnih.gov
In one such study, 2D and 3D-QSAR models were developed to predict the antiproliferative activity of new pyrido[b]indole derivatives against cancer cell lines. nih.govnih.gov
2D-QSAR: This approach utilized kernel-based partial least squares (KPLS) regression with 2D chemical fingerprint descriptors. The models successfully predicted the antiproliferative activity, achieving high coefficients of determination (R²) of up to 0.99 for the training sets and predictive r² values up to 0.70 for external test sets. nih.gov
3D-QSAR: A pharmacophore-based 3D-QSAR study yielded a four-point pharmacophore model consisting of one hydrogen bond donor and three aromatic ring features. This model also successfully predicted the activity for one of the cell lines. nih.gov
These studies show that the biological activity of the pyrano[3,4-b]indole scaffold is sensitive to substitutions, and these relationships can be effectively modeled. A QSAR study for this compound and its analogues would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) and using statistical methods to build a predictive model for COX inhibition. Such a model would help in designing novel esters or other derivatives with potentially enhanced activity or improved selectivity.
Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex, assessing its stability, and revealing the nuanced interactions that govern binding. nih.govnih.gov
While specific MD simulation studies for this compound are not available in the reviewed literature, the methodology is widely applied to understand NSAID-COX interactions. An MD simulation of an this compound-COX enzyme complex, initiated from a docked pose, would provide several key insights:
Binding Stability: The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the binding pose is stable over the simulation timescale (typically nanoseconds to microseconds). nih.gov
Interaction Dynamics: It would reveal the persistence of key hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between this compound and the enzyme's active site residues.
Role of Water Molecules: MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions, which is often crucial for binding affinity.
Conformational Changes: The simulation can show how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon not fully captured by rigid docking methods.
By analyzing the trajectory from an MD simulation, researchers can calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. This information is invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.
In Silico Prediction of ADME and Toxicity Profiles
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. csmres.co.ukaudreyli.com These computational models use a compound's structure to predict its pharmacokinetic and toxicological profile, helping to identify potential liabilities before committing to costly synthesis and experimental testing. nih.gov
For this compound, various physicochemical and ADMET-related properties can be predicted using established computational models and databases like PubChem. These predictions are based on the molecule's structure and rely on large datasets of experimentally determined properties. nih.gov
The following table presents key computed properties for this compound, which are indicative of its likely ADME profile.
| Property | Predicted Value | Implication for ADME Profile |
| Molecular Formula | C₁₈H₂₃NO₃ | Provides the exact atomic composition. |
| Molecular Weight | 301.4 g/mol | Falls within the typical range for orally bioavailable drugs (Lipinski's Rule of Five: <500 Da). |
| XLogP3 | 3.9 | Indicates good lipophilicity, suggesting potential for good membrane permeability and absorption. (Lipinski's Rule of Five: LogP < 5). |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (< 5), favorable for oral absorption. |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (< 10), favorable for oral absorption. |
| Rotatable Bond Count | 5 | Indicates a degree of molecular flexibility, which is within the acceptable range for good oral bioavailability (< 10). |
| Topological Polar Surface Area (TPSA) | 51.3 Ų | Suggests good potential for intestinal absorption and cell permeability (typically < 140 Ų). |
Data sourced from PubChem CID 527310. nih.gov This table is interactive.
These predicted values suggest that this compound has a favorable physicochemical profile for a potential drug candidate, complying with general rules for oral bioavailability (like Lipinski's Rule of Five). Further in silico analysis could predict its susceptibility to metabolism by cytochrome P450 enzymes, potential for hERG channel inhibition (a cardiotoxicity marker), and other toxicity endpoints. These predictions provide a valuable preliminary assessment to guide subsequent experimental validation. csmres.co.uk
Research on Analytical Methods for Etodolac and Its Esters in Biological Matrices
Development and Validation of Bioanalytical Methods for Plasma and Other Biological Samples
Validated bioanalytical methods ensure that the data generated from biological samples are reliable and reproducible. The validation process, typically following guidelines like those from the International Conference on Harmonization (ICH), assesses parameters such as specificity, linearity, accuracy, precision, recovery, and stability.
LC-MS/MS has become the benchmark for bioanalytical testing due to its high sensitivity and selectivity, allowing for the detection of very low concentrations of drugs and their metabolites. Several LC-MS/MS methods have been developed for the determination of etodolac (B1671708) in plasma. nih.gov
A rapid and sensitive UPLC-MS/MS method was developed for etodolac in rat plasma, demonstrating a lower limit of quantification (LLOQ) of 1 ng/mL. researchgate.net Another method for human plasma achieved a linearity range of 0.8-13.0 ng/ml. iajps.com For enantioselective analysis, a specific LC-MS/MS method was developed to separate and quantify the (-)-(R) and (+)-(S) enantiomers of etodolac in human plasma. nih.gov This method utilized a Chiralcel® OD-H column and achieved a quantification limit of 3.2 ng/mL for each enantiomer. nih.gov These methods provide the necessary sensitivity for detailed pharmacokinetic profiling. nih.gov
| Matrix | Key Method Parameters | Linearity Range | Lower Limit of Quantification (LLOQ) | Internal Standard | Reference |
|---|---|---|---|---|---|
| Human Plasma | Enantioselective analysis on Chiralcel® OD-H column; MRM transition: 286 > 242 | Not specified | 3.2 ng/mL (for each enantiomer) | Racemic Ibuprofen | nih.gov |
| Rat Plasma | UPLC-MS/MS with ESI in negative ion mode; MRM transition: m/z 286.2 → 212.1 | 1–5000 ng/mL | 1 ng/mL | Flurbiprofen | researchgate.net |
| Human Plasma | LC-MS with PDA detector; CHIRAL AGP column | 0.8–13.0 ng/mL | 0.50 ng/mL | Dimenhydrinate | iajps.com |
HPLC with UV detection is a widely used, robust, and cost-effective technique for quantifying pharmaceutical compounds. Various HPLC-UV methods have been successfully developed and validated for etodolac in both pharmaceutical formulations and biological fluids.
One method developed for etodolac in rat plasma used a C18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen orthophosphate, achieving linearity over a concentration range of 1-25 μg/mL. austinpublishinggroup.com For pharmaceutical dosage forms, a method using a C8 column and a mobile phase of acetonitrile-water (80:20, v/v) with UV detection at 272 nm was validated. ebyu.edu.tripindexing.com This method demonstrated excellent linearity (R² ≥ 0.9999) in the range of 0.08-10 µg/mL, with a limit of detection (LOD) of 0.04 µg/mL and a limit of quantification (LOQ) of 0.06 µg/mL. ebyu.edu.tripindexing.com
| Matrix | Column | Mobile Phase | Detection Wavelength | Linearity Range | Reference |
|---|---|---|---|---|---|
| Rat Plasma | HiQ Sil C18 HS (250 × 4.6 mm, 5μ) | Acetonitrile : 0.02M Potassium Dihydrogen Orthophosphate (65:35 v/v) | Not specified | 1-25 μg/mL | austinpublishinggroup.com |
| Pharmaceutical Formulations | ACE C8 (250 mm x 4.6 mm, 5 µm) | Acetonitrile : Water (80:20, v/v) | 272 nm | 0.08-10 µg/mL | ebyu.edu.tripindexing.com |
| Bulk and Pharmaceutical Dosage Form | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | Acetonitrile : Methanol (B129727) (65:35) | 226 nm | 0-48 µg/mL | researchgate.net |
Monitoring of Drug and Metabolite Levels in Pharmacokinetic Studies
The validated analytical methods are instrumental in conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of etodolac and its esters. These studies involve measuring the drug concentration in biological fluids, most commonly plasma, over a period of time after administration.
Etodolac is well-absorbed orally, with peak plasma concentrations reached within 1 to 2 hours. nih.gov The elimination half-life is typically between 6 and 8 hours. nih.gov Pharmacometabolomics studies have been used to correlate metabolomic profiles with pharmacokinetic parameters, identifying metabolites from pathways like arachidonic acid metabolism that are linked to etodolac's pharmacokinetics. mdpi.comconsensus.app
An enantioselective LC-MS/MS method was applied to a clinical pharmacokinetic study in a healthy volunteer. nih.gov After administering a racemic dose of etodolac, the plasma concentrations of the inactive (-)-(R)-enantiomer were found to be approximately 11 times higher than those of the active (+)-(S)-enantiomer, highlighting the stereoselective pharmacokinetics of the drug. nih.gov
| Dose | Enantiomer | AUC₀₋∞ (µg·h/mL) | (R)/(S) Ratio |
|---|---|---|---|
| 300 mg | (-)-(R)-Etodolac | 49.80 | ~11 |
| (+)-(S)-Etodolac | 4.55 | ||
| 400 mg | (-)-(R)-Etodolac | 63.90 | ~11 |
| (+)-(S)-Etodolac | 6.00 |
Stability Studies of Etodolac and its Esters in Biological and Pharmaceutical Preparations
Stability testing is a critical component of method validation and formulation development. It ensures that the analyte remains unchanged during sample collection, storage, and analysis, and that the drug product maintains its integrity over its shelf life.
For bioanalytical methods, the stability of etodolac in plasma has been confirmed under various conditions. Studies show it is stable through at least three freeze-thaw cycles and for about one month when stored in a frozen state. iajps.com Bench-top stability in rat plasma has also been established. austinpublishinggroup.com
Forced degradation studies are performed to understand the inherent stability of a drug substance and to identify potential degradation products. shimadzu.com Etodolac was found to be highly susceptible to acidic conditions, leading to complete degradation. shimadzu.com It showed significant degradation under oxidative stress but was relatively more stable under basic, thermal, and photolytic conditions. shimadzu.com In pharmaceutical formulations, etodolac was found to be chemically stable against the effects of temperature and humidity, although high humidity could affect the dissolution behavior of some formulations. nih.govresearchgate.net
| Stress Condition | Description | Degradation (%) |
|---|---|---|
| Acidic | 5 M HCl for 8 hrs at 80 °C | Complete |
| Basic | 5 M NaOH for 8 hrs at 80 °C | 5% |
| Oxidative | 30% H₂O₂ for 8 hrs at 80 °C | 68% |
| Thermal | Solid drug at 80 °C for 48 hrs | 1% |
| Photolytic (UV) | Solution exposed to 1.2 million lux hours | 6% |
Future Directions and Emerging Research Avenues for Etodolac Methyl Ester
Exploration of New Derivatization Strategies for Enhanced Bioactivity
A primary focus of future research is the synthesis of novel etodolac (B1671708) derivatives to enhance bioactivity and target new therapeutic areas. Etodolac methyl ester serves as a crucial starting material or intermediate in these synthetic pathways. dergipark.org.trrdd.edu.iq By modifying the core pyrano[3,4-b]indole structure, scientists aim to create compounds with improved potency and novel biological functions.
Several derivatization strategies have been reported. For instance, the carboxylic acid group of etodolac can be converted to its methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide. dergipark.org.trrdd.edu.iq This intermediate can be further modified to create a variety of derivatives, including thiosemicarbazides and hydrazones. dergipark.org.trresearchgate.net Research has shown that these new molecules exhibit promising activities beyond anti-inflammatory effects.
Another approach involves creating amide-substituted pyranoindole analogues. nih.gov These are synthesized using coupling reagents to convert the carboxylic acid of etodolac into various amides. nih.gov These derivatization strategies have yielded compounds with potential applications as anticancer agents and inhibitors of the hepatitis C virus (HCV) NS5B polymerase. dergipark.org.trnih.gov
The table below summarizes some of the derivatization strategies and the resulting bioactivities being explored.
| Derivative Class | Synthetic Approach | Investigated Bioactivity | Reference |
|---|---|---|---|
| Thiosemicarbazides | Reaction of etodolac acetohydrazide with various isothiocyanates. | Anti-HCV (NS5B polymerase inhibition) | dergipark.org.tr |
| Hydrazones | Reaction of etodolac hydrazide with different aldehydes. | Anti-inflammatory | rdd.edu.iqresearchgate.net |
| Amide Analogues | Coupling of etodolac's carboxylic acid with various amines. | Anticancer (eEF2K inhibition) | nih.gov |
| α-Benzoyl Ester | Reaction of this compound with benzoyl chloride. | Anti-inflammatory | osti.gov |
Advanced Drug Delivery Systems for this compound Prodrugs
The development of advanced drug delivery systems is a critical area of research for improving the therapeutic profile of drugs. nih.gov Prodrugs, which are inactive derivatives converted to the active drug in the body, represent a key strategy to overcome limitations of parent compounds. nih.gov this compound itself can be considered a prodrug of etodolac. Future research is focused on incorporating such prodrugs into sophisticated delivery systems to enhance their performance.
Novel drug carriers can offer more effective and safer drug delivery with fewer side effects. nih.gov Technologies being explored include:
Microsponges: This technology utilizes porous, cross-linked polymer microspheres to entrap the drug, allowing for a controlled release. A study on etodolac formulated into a microsponge system demonstrated enhanced drug dissolution rates. researchgate.net This approach could be adapted for this compound to modulate its release profile.
Nanoparticles: Encapsulating etodolac prodrugs within nanoparticles can protect the drug from degradation, enable controlled release, and potentially target specific tissues.
Reservoir Systems: These systems feature a drug core encapsulated by a rate-controlling membrane, providing predictable, diffusion-based drug release. americanpharmaceuticalreview.com
Gastroretentive Drug Delivery Systems (GRDDS): For orally administered drugs, GRDDS can prolong the time the dosage form stays in the stomach, which can be beneficial for drugs with a specific absorption window in the upper gastrointestinal tract. americanpharmaceuticalreview.com
These advanced systems aim to optimize the pharmacokinetics of etodolac prodrugs, potentially leading to improved patient compliance and therapeutic outcomes.
Personalized Medicine Approaches Based on Metabolic Profiling
Personalized medicine, which tailors treatment to individual patient characteristics, is a rapidly advancing field. nih.govoaepublish.com Pharmacometabonomics, the prediction of a drug's outcome based on an individual's pre-intervention metabolite profile, is a key tool in this approach. nih.gov Recent studies have begun to map the systemic metabolic impact of etodolac, providing a foundation for personalizing its use.
An untargeted metabolomics study in healthy volunteers who received a single dose of etodolac identified significant alterations in numerous endogenous metabolites. mdpi.com This metabolic profiling provides a detailed picture of the drug's effect on the body's chemistry, beyond its primary mechanism of action. mdpi.com
The study revealed that etodolac administration dysregulated several key metabolic pathways. mdpi.com Understanding these individual metabolic responses could help predict a patient's efficacy or risk of adverse effects from etodolac-based therapies. mdpi.comnih.gov
| Metabolic Pathway Affected by Etodolac | Potential Implication for Personalized Medicine |
|---|---|
| Sphingolipid metabolism | Individual variations may influence drug response or side effects. |
| Arachidonic acid metabolism | Baseline levels could predict anti-inflammatory efficacy. |
| Biosynthesis of unsaturated fatty acids | Metabolic signature may correlate with therapeutic outcomes. |
| Fatty acid degradation | Profiling could identify patients susceptible to metabolic side effects. |
| Fatty acid elongation | Patient-specific pathway activity might influence drug processing. |
Data sourced from a study on the metabolic effects of etodolac. mdpi.com
By analyzing a patient's metabolic profile before treatment, clinicians may one day be able to select the most appropriate etodolac derivative and optimize its use for maximum benefit and minimal risk. mdpi.com
Further Elucidation of Novel Mechanisms of Action for Etodolac Derivatives
While etodolac is known for its inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, emerging research indicates that its derivatives possess novel mechanisms of action, especially in the context of cancer therapy. drugbank.com This is a significant shift, suggesting that the etodolac scaffold can be repurposed for indications far beyond inflammation.
Studies have identified etodolac derivatives with potent anti-tumor activity that is independent of COX-2 inhibition. nih.gov For example, the indole-pyran analogues SDX-308 and SDX-309 have shown significant cytotoxic activity in various human tumor cell lines and primary tumor samples, suggesting a unique mechanism of action. nih.gov
More recently, novel derivatives of etodolac with a pyrano[3,4-b]indole core have been designed and synthesized as potential inhibitors of eukaryotic elongation factor 2 kinase (eEF2K). nih.gov This enzyme is involved in protein synthesis and is a target in cancer therapy. Two new compounds, EC1 and EC7, demonstrated significant in vitro activity in inhibiting eEF2K in triple-negative breast cancer cells. nih.gov This discovery opens a new avenue for developing targeted cancer therapies based on the etodolac structure.
Investigations into Stereoselective Synthesis and Pharmacodynamics
Etodolac is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers), designated as (S)-etodolac and (R)-etodolac. drugbank.com Pharmacodynamic studies have revealed that these enantiomers have different biological activities. The (S)-enantiomer is responsible for the COX-2 inhibition and the associated therapeutic effects, while the (R)-enantiomer is considered inactive. drugbank.com Importantly, the inactive R-form does not convert to the active S-form within the body. drugbank.com
This stereospecificity highlights a critical area for future research: the development of stereoselective synthesis methods. Such methods would allow for the production of pure (S)-etodolac or its derivatives, like (S)-etodolac methyl ester. The potential benefits of using a single, active enantiomer include:
Enhanced Potency: Delivering only the active form could potentially increase therapeutic efficacy.
Research into the chiral derivatization of etodolac using reagents like (1R)-(−)-menthyl chloroformate has been explored for the analytical separation and determination of its enantiomers. Future synthetic efforts will likely focus on translating these analytical principles into preparative-scale processes for producing enantiomerically pure compounds for clinical investigation.
Q & A
Q. What are the key steps in synthesizing Etodolac methyl ester, and how can reaction conditions be optimized for higher yields?
The synthesis involves sequential steps: (1) Reduction of o-nitroethylbenzene using Fe/HCl to yield o-ethylaniline (96.2% yield under reflux for 3 hours); (2) Diazotization at 0°C for 0.5 hours and reduction with sodium sulfite (92.5% yield over two steps); (3) Condensation of o-ethylphenylhydrazine with 2,3-dihydrofuran in isobutanol to form 7-ethyltryptophol; (4) Reaction with methyl 3-oxopentanoate at 0°C (63% yield over two steps); (5) Hydrolysis to Etodolac. Optimization focuses on temperature control, reaction time, and molar ratios. For esterification, methanol and concentrated H₂SO₄ are used to convert Etodolac to its methyl ester .
Q. Which HPLC parameters are critical for separating this compound (EME) from its precursors, and how do mobile phase composition and column type affect resolution?
Column selection and mobile phase pH/organic solvent ratio significantly influence separation. For example:
- C18 column : Acetonitrile:acetic acid buffer (pH 4, 55:45) yields EME retention at 9.695 min vs. 2.983 min for 7-ethyltryptophol (7-ET). Methanol:phosphate buffer (pH 7, 55:45) increases retention to 38.394 min for EME, improving resolution .
- Phenyl column : Acetonitrile:water (85:15) reduces retention times (1.432 min for EME vs. 1.155 min for 7-ET), suitable for rapid analysis .
- NH2 column : Acetonitrile:water (65:35) provides moderate separation (1.547 min for EME vs. 1.410 min for 7-ET) but is less effective for complex mixtures .
Q. How does the esterification of Etodolac improve its physicochemical properties for pharmacological studies?
Esterification masks the carboxylic acid group of Etodolac, enhancing lipophilicity and bioavailability. The methyl ester derivative serves as a prodrug, enabling sustained release upon hydrolysis. This modification also reduces gastrointestinal irritation, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving enantiomers of Etodolac derivatives using methyl ester formation?
Chiral resolution of racemic Etodolac involves forming the methyl ester to facilitate separation. The (S)-(+)-enantiomer (active form) is isolated using cinchonine or N-methyl-D-glucamine via crystallization (>96% enantiomeric excess). The undesired (R)-enantiomer is recycled through ester hydrolysis and racemization under basic conditions. This method achieves 25.3% yield of the (S)-enantiomer after two crystallizations .
Q. How can Taguchi experimental design be applied to optimize the synthesis of this compound derivatives?
Taguchi orthogonal arrays (e.g., L-9 matrix) systematically evaluate parameters like catalyst type (KOH vs. NaOH), concentration (0.5–1.5 wt%), molar ratio (alcohol:oil), and temperature (40–60°C). For biodiesel methyl esters, catalyst concentration contributed 77.6% to yield variance. Adapting this model to EME synthesis could prioritize factors such as acid catalyst strength (e.g., H₂SO₄ concentration) and reaction time .
Q. What in vitro models are suitable for studying the metabolic pathways of this compound, and how can microbial transformation aid in metabolite identification?
Microbial transformation using bacterial/fungal strains replicates human metabolism. For example, Streptomyces spp. hydroxylate EME at positions 6, 7, or 8, producing metabolites identical to those in human urine. HPLC-MS and NMR (¹H/¹³C) characterize these metabolites, with glucuronyl ester conjugates accounting for ~20% of urinary metabolites .
Q. What strategies enhance the sustained release of Etodolac through amino acid-conjugated methyl ester prodrugs?
Conjugating EME with amino acids (e.g., glutamine, cysteine) via hydrazone linkages improves water solubility and delays hydrolysis. For example, Etodolac-glutamine methyl ester (EGlnME) releases parent drug gradually in pH 7.4 buffer, achieving 80% release over 12 hours. This approach also enhances antioxidant activity via glutathione (GSH) pathway modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
